
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride
Descripción general
Descripción
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQs and their C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .Molecular Structure Analysis
The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical form of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride, a related compound, is a powder . Its molecular weight is 261.19 .Aplicaciones Científicas De Investigación
Inhibitors of PD-1/PD-L1 Protein-Protein Interaction
This compound has been utilized in the design of small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction (PPI), which is a critical pathway in the immune response against cancer cells. The design principle of these inhibitors could potentially enhance immunotherapy treatments .
Biological Activities Against Infective Pathogens
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens. This includes potential treatments for neurodegenerative disorders and other diseases caused by infectious agents .
Neurodegenerative Disease Research
The compound is part of a class of isoquinoline alkaloids that have shown promise in the research of neurodegenerative diseases. These compounds have been studied for their potential therapeutic effects against disorders such as Alzheimer’s disease .
Antioxidant Properties
Research has indicated that derivatives of 1,2,3,4-Tetrahydroisoquinoline possess antioxidant properties. This is significant because oxidative stress is implicated in the development of various diseases including cancer, cardiovascular disease, atherosclerosis, and Alzheimer’s disease .
Synthesis of Alkaloid Derivatives
The compound serves as a precursor for the synthesis of various alkaloids that display multifarious biological activities. These activities are crucial for the development of therapeutic lead compounds and natural products .
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride, also known as THIQ, is a secondary amine . It is part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based natural and synthetic compounds exert diverse biological activities against its primary targets . The compound interacts with these targets, leading to changes that result in its biological activity.
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride are related to its targets. The compound affects the pathways that are involved in the functioning of various infective pathogens and neurodegenerative disorders . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride’s action are a result of its interaction with its targets and the subsequent changes in the affected biochemical pathways . These effects contribute to the compound’s biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other chemical compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPXQYPOXVXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679372 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride | |
CAS RN |
486453-50-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



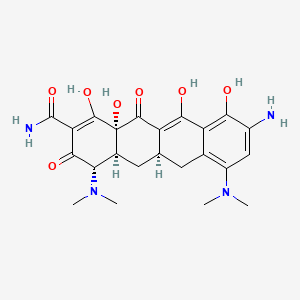
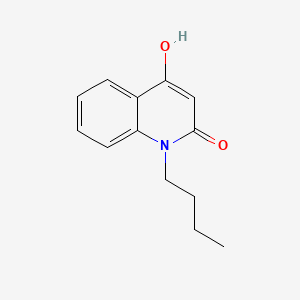
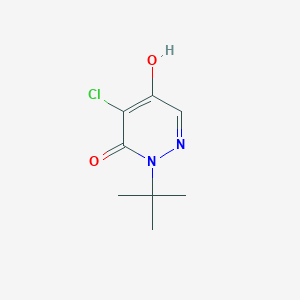
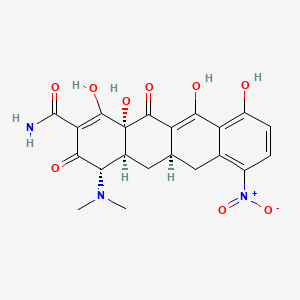
![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)

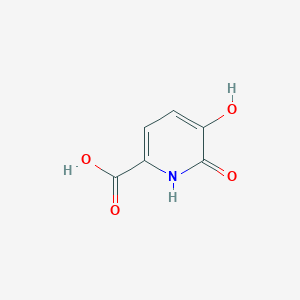






![6-Bromo-2-(4-fluorobenzyl)-9-hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione](/img/structure/B1505821.png)